molecular formula C8H8ClNO4S B3056144 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 69383-57-9

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3056144
CAS No.: 69383-57-9
M. Wt: 249.67 g/mol
InChI Key: HVHKOZMKZKNUAL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzene, featuring both nitro and sulfonyl chloride functional groups

Scientific Research Applications

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their properties and functions.

    Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,6-dimethylbenzene (xylene) followed by sulfonation and chlorination. The general steps are as follows:

    Nitration: 2,6-Dimethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group.

    Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride (SOCl2) to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like pyridine.

    Reduction: Hydrogenation is performed under atmospheric or elevated pressure with a palladium catalyst. Chemical reduction with tin(II) chloride is carried out in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The nitro group can also participate in redox reactions, being reduced to an amino group under appropriate conditions.

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Lacks the methyl groups and has different reactivity and applications.

    4-Methyl-3-nitrobenzenesulfonyl chloride: Similar structure but with the methyl group at a different position, affecting its reactivity and properties.

    2,4-Dimethyl-3-nitrobenzenesulfonyl chloride: Has an additional methyl group, which can influence its chemical behavior and applications.

Uniqueness: 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it suitable for particular synthetic applications. The presence of two methyl groups at the 2 and 6 positions can also influence the steric and electronic properties of the compound, affecting its interactions with other molecules.

Properties

IUPAC Name

2,6-dimethyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)6(2)8(5)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHKOZMKZKNUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499629
Record name 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-57-9
Record name 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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